REACTION_SMILES
|
[Br:20][CH2:21][c:22]1[c:23]([C:24]#[N:25])[cH:26][cH:27][cH:28][cH:29]1.[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:1][c:2]1[cH:3][c:4]2[c:5]([n:6][c:7]([SH:9])[nH:8]2)[cH:10][c:11]1[CH3:12].[CH3:31][N:32]([CH3:33])[CH:34]=[O:35].[OH2:30]>>[CH3:1][c:2]1[cH:3][c:4]2[c:5]([nH:6][c:7]([S:9][CH2:21][c:22]3[c:23]([C:24]#[N:25])[cH:26][cH:27][cH:28][cH:29]3)[n:8]2)[cH:10][c:11]1[CH3:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc2nc(S)[nH]c2cc1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc2nc(SCc3ccccc3C#N)[nH]c2cc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |